molecular formula C11H11NO B13686755 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one

4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one

Katalognummer: B13686755
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: OCMRWWJATPVGBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a complex organic compound that belongs to the class of cyclopropaquinolines This compound is characterized by a cyclopropane ring fused to a quinoline structure, which imparts unique chemical properties and reactivity

Vorbereitungsmethoden

The synthesis of 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. For instance, compounds similar to 1a,7b-dihydro-1H-cyclopropa[c]cinnolines undergo reactions in boiling acetic acid to yield the desired cyclopropaquinoline structure . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anti-cancer properties .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can be compared with other cyclopropaquinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C11H11NO

Molekulargewicht

173.21 g/mol

IUPAC-Name

4-methyl-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one

InChI

InChI=1S/C11H11NO/c1-6-3-2-4-7-8-5-9(8)11(13)12-10(6)7/h2-4,8-9H,5H2,1H3,(H,12,13)

InChI-Schlüssel

OCMRWWJATPVGBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C3CC3C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.